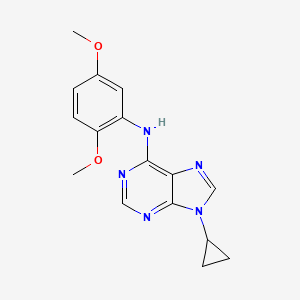
9-cyclopropyl-N-(2,5-dimethoxyphenyl)-9H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-cyclopropyl-N-(2,5-dimethoxyphenyl)-9H-purin-6-amine, also known as 9CP-DMP, is an organic compound with a wide range of applications in both scientific research and laboratory experiments. It is a highly versatile compound that can be used for various purposes. This article will provide an overview of 9CP-DMP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
9-cyclopropyl-N-(2,5-dimethoxyphenyl)-9H-purin-6-amine has a wide range of applications in scientific research. It has been used in the study of enzyme-catalyzed reactions, as well as in the study of the structure and function of proteins. It has also been used in the study of the regulation of gene expression, as well as in the study of the structure and function of nucleic acids.
Wirkmechanismus
The mechanism of action of 9-cyclopropyl-N-(2,5-dimethoxyphenyl)-9H-purin-6-amine is not fully understood. However, it is believed to interact with proteins and enzymes in a manner that affects their activity. It has been shown to bind to proteins and enzymes in a reversible manner, and to modulate their activity.
Biochemical and Physiological Effects
9-cyclopropyl-N-(2,5-dimethoxyphenyl)-9H-purin-6-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to be an inhibitor of protein kinases, which are enzymes involved in the regulation of cellular processes. It has also been shown to modulate the activity of enzymes involved in the metabolism of carbohydrates, lipids, and nucleic acids. In addition, it has been shown to modulate the activity of enzymes involved in the synthesis of proteins and nucleic acids.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 9-cyclopropyl-N-(2,5-dimethoxyphenyl)-9H-purin-6-amine in laboratory experiments has a number of advantages. It is a highly versatile compound that can be used for a variety of purposes. It is also relatively easy to synthesize and has a low cost. However, there are a few limitations to the use of 9-cyclopropyl-N-(2,5-dimethoxyphenyl)-9H-purin-6-amine in laboratory experiments. It can be toxic in high concentrations, and it can cause adverse effects in some organisms.
Zukünftige Richtungen
There are several potential future directions for the use of 9-cyclopropyl-N-(2,5-dimethoxyphenyl)-9H-purin-6-amine in scientific research and laboratory experiments. It could be used to study the structure and function of proteins and enzymes, as well as to study the regulation of gene expression. It could also be used to study the structure and function of nucleic acids, or to study the metabolism of carbohydrates, lipids, and nucleic acids. In addition, it could be used as an inhibitor of protein kinases, or as a modulator of the activity of enzymes involved in the synthesis of proteins and nucleic acids.
Synthesemethoden
9-cyclopropyl-N-(2,5-dimethoxyphenyl)-9H-purin-6-amine can be synthesized by a variety of methods, including the Knoevenagel condensation, the Biginelli reaction, and the Suzuki reaction. The Knoevenagel condensation involves the reaction of an aldehyde, an amine, and a carbonyl compound to form an imine. The Biginelli reaction involves the condensation of an aldehyde, a β-keto ester, and an aromatic amine to form a 1,3-dicarbonyl compound. The Suzuki reaction involves the coupling of a boronic acid and an aryl halide to form a biaryl compound.
Eigenschaften
IUPAC Name |
9-cyclopropyl-N-(2,5-dimethoxyphenyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-22-11-5-6-13(23-2)12(7-11)20-15-14-16(18-8-17-15)21(9-19-14)10-3-4-10/h5-10H,3-4H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGGJPPFZFAYCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=C3C(=NC=N2)N(C=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-cyclopropyl-N-(2,5-dimethoxyphenyl)-9H-purin-6-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-cyclopropyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine](/img/structure/B6443405.png)
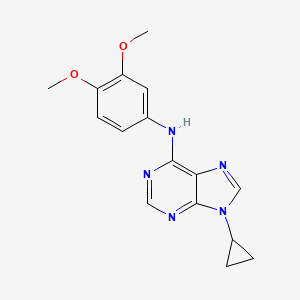

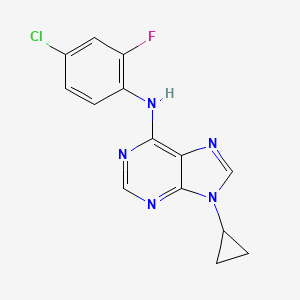
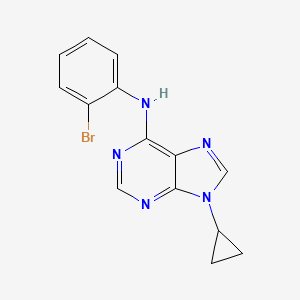
![N-[2-(2-methoxyphenyl)ethyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443440.png)
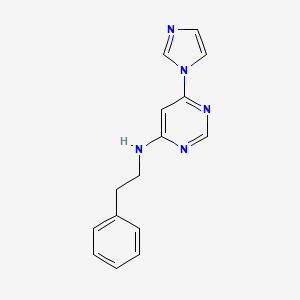
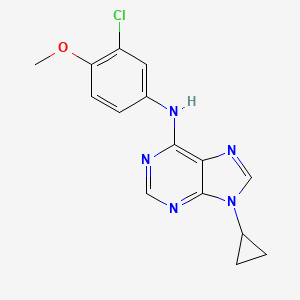
![2-cyclopropyl-4-ethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443476.png)
![6-(4-methyl-1H-pyrazol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}pyrimidin-4-amine](/img/structure/B6443477.png)
![4-[4-(2,3-dichlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6443478.png)
![2-cyclopropyl-4-(difluoromethyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443493.png)
![2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B6443501.png)
